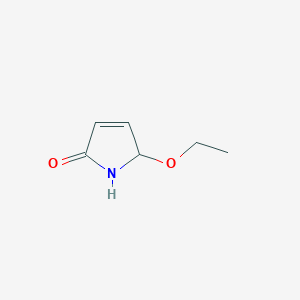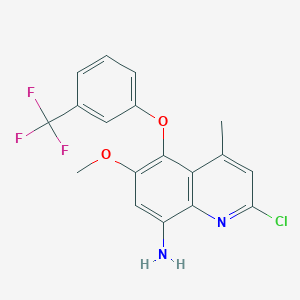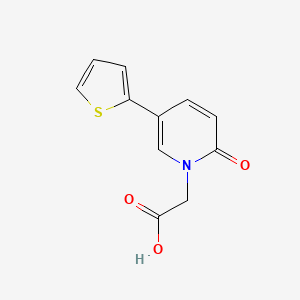![molecular formula C8H7BrN4O B8662565 N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide](/img/structure/B8662565.png)
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide
描述
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide is a heterocyclic compound that contains a triazole and pyridine ring fused together. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the bromine atom and the acetamide group contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide typically involves the cyclization of 2-aminopyridines with appropriate reagents. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up to produce significant quantities of the compound efficiently. Additionally, mechanochemical methods involving azinium-N-imines and nitriles in the presence of copper acetate have also been explored for large-scale production .
化学反应分析
Types of Reactions
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The triazole ring can participate in [3+2] cycloaddition reactions with nitriles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cycloaddition Reactions: Copper acetate is often used as a catalyst in these reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Cycloaddition Reactions: Products include fused heterocyclic compounds with enhanced biological activity.
科学研究应用
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including inhibitors of enzymes such as JAK1 and JAK2.
Biological Research: The compound is studied for its potential as an inverse agonist for RORγt and as an inhibitor of PHD-1.
Material Science: It is used in the development of materials with specific electronic and photophysical properties.
作用机制
The mechanism of action of N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as JAK1 and JAK2 by binding to their active sites and preventing their catalytic activity.
Receptor Modulation: It functions as an inverse agonist for RORγt, modulating the receptor’s activity and influencing downstream signaling pathways.
相似化合物的比较
Similar Compounds
Uniqueness
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide is unique due to the presence of the acetamide group, which enhances its solubility and reactivity compared to similar compounds. This structural feature also contributes to its potential as a versatile building block in medicinal chemistry .
属性
分子式 |
C8H7BrN4O |
|---|---|
分子量 |
255.07 g/mol |
IUPAC 名称 |
N-(5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H7BrN4O/c1-5(14)10-8-11-7-4-2-3-6(9)13(7)12-8/h2-4H,1H3,(H,10,12,14) |
InChI 键 |
UAWUFBVTEQUTJA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NN2C(=N1)C=CC=C2Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6'-Cyano-3,4,5,6-tetrahydro-2H-[1,3']bipyridinyl-4-carboxylic acid](/img/structure/B8662522.png)
![Methyl 3-(cyclopentyloxy)-5-[(phenylmethyl)oxy]benzoate](/img/structure/B8662526.png)
![3-Bromopyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8662530.png)
![2-(4-Fluorophenyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B8662538.png)





